molecular formula C21H23N5O5S2 B2472315 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 903272-28-6

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2472315
CAS No.: 903272-28-6
M. Wt: 489.57
InChI Key: NLMJWZJSPUPIQI-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core, an oxadiazole ring, and a dimethylsulfamoyl group, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S2/c1-14-5-4-6-16(11-14)23-18(27)13-32-21-25-24-19(31-21)12-22-20(28)15-7-9-17(10-8-15)33(29,30)26(2)3/h4-11H,12-13H2,1-3H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMJWZJSPUPIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide (CAS Number: 903272-28-6) is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological systems, and associated case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S, with a molecular weight of 339.4 g/mol. The structure includes a dimethylsulfamoyl group and an oxadiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H21N3O4S
Molecular Weight339.4 g/mol
CAS Number903272-28-6

The compound's biological activity is primarily attributed to its ability to inhibit specific enzyme pathways and interact with various cellular targets. Preliminary studies suggest that it may function as an inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in biological systems. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and edema.

In vitro Studies

Recent research has demonstrated that derivatives of compounds similar to this compound exhibit significant inhibition of human carbonic anhydrase isoforms (hCA I and hCA II). For example, compounds with structural similarities showed IC50 values ranging from 0.033 to 0.14 µM for hCA I and 0.030 to 0.11 µM for hCA II .

Cytotoxicity and Efficacy

In studies involving B16F10 murine melanoma cells, various analogs were tested for cytotoxic effects. Compounds similar to the target molecule showed potent inhibitory activities against cellular tyrosinase, which is involved in melanin synthesis. Notably, some analogs did not exhibit cytotoxicity at concentrations below 20 µM, indicating a favorable therapeutic window .

Case Studies

  • Carbonic Anhydrase Inhibition : A study on phenolic derivatives indicated that similar compounds effectively inhibited tumor-associated carbonic anhydrases (hCA IX and XII) with Ki values ranging from 2.8 to 431 nM . This suggests the potential application of the target compound in cancer therapy.
  • Melanogenesis Inhibition : Research on tyrosinase inhibitors revealed that certain analogs could significantly reduce melanin production in B16F10 cells without causing cell death at low concentrations . This highlights the potential use of the compound in treating hyperpigmentation disorders.

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